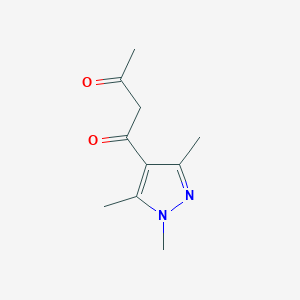
1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butane-1,3-dione is a chemical compound with a unique structure that includes a pyrazole ring substituted with three methyl groups and a butane-1,3-dione moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with butane-1,3-dione under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process. Detailed synthetic routes and reaction conditions can vary, but common methods include:
Condensation reactions: Utilizing appropriate catalysts to promote the formation of the desired product.
Purification steps: Involving recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form different products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Including sodium borohydride or lithium aluminum hydride.
Catalysts: Such as acids or bases to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butane-1,3-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(1,3,5-trimethyl-1H-pyrazol-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid: A related compound with a boronic acid functional group.
1,3,5-Trimethyl-1H-pyrazole-4-carbaldehyde: Contains an aldehyde group instead of the butane-1,3-dione moiety.
1,3,5-Trimethyl-4-iodo-1H-pyrazole: Substituted with an iodine atom.
Uniqueness
1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)butane-1,3-dione is unique due to its specific combination of a pyrazole ring with three methyl groups and a butane-1,3-dione moiety. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
26964-40-9 |
|---|---|
Formule moléculaire |
C10H14N2O2 |
Poids moléculaire |
194.23 g/mol |
Nom IUPAC |
1-(1,3,5-trimethylpyrazol-4-yl)butane-1,3-dione |
InChI |
InChI=1S/C10H14N2O2/c1-6(13)5-9(14)10-7(2)11-12(4)8(10)3/h5H2,1-4H3 |
Clé InChI |
QQQGMBZQSFQXOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NN1C)C)C(=O)CC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


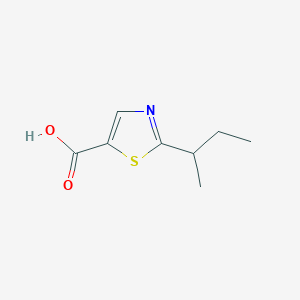
![tert-butyl N-[(3S,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B13065330.png)
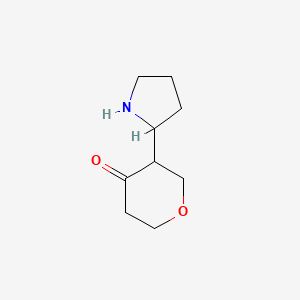
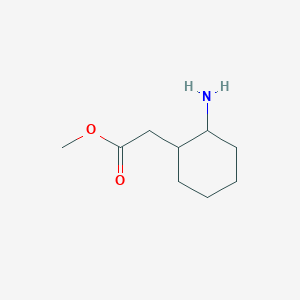
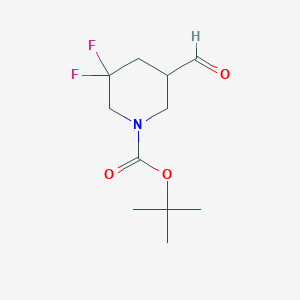
![tert-ButylN-{[cis-4-hydroxypiperidin-3-yl]methyl}carbamate](/img/structure/B13065349.png)
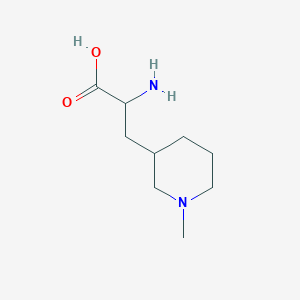
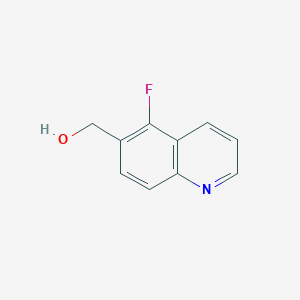
![Ethyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine](/img/structure/B13065372.png)
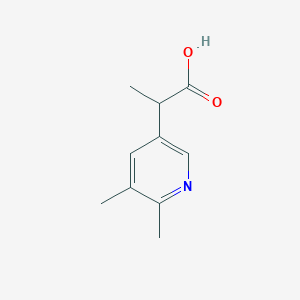
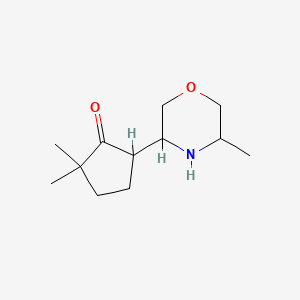

![4-Propyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B13065395.png)
![3-[(5Z)-4-oxo-2-sulfanylidene-5-{[2-(trifluoromethyl)phenyl]methylidene}-1,3-thiazolidin-3-yl]-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B13065396.png)
